

LC-MS/MS method for N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N quantification

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Compound of Interest

Compound Name: *N*-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N

Cat. No.: B15549079

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An LC-MS/MS method for the sensitive and selective quantification of N-(3-Indolylacetyl)glycine (IAA-Glycine), a key metabolite in auxin homeostasis, is presented. This application note provides a detailed protocol for the analysis of IAA-Glycine in biological matrices, utilizing **N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N** as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The method is applicable to researchers in plant biology, microbiology, and drug development for studying auxin metabolism and its physiological roles.

Introduction

N-(3-Indolylacetyl)glycine is an amino acid conjugate of the primary plant hormone, indole-3-acetic acid (IAA). The formation of IAA conjugates is a critical mechanism for regulating the levels of biologically active IAA in plants and other organisms. Accurate quantification of IAA-Glycine is essential for understanding the metabolic pathways of auxin and its role in various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the gold standard for the quantitative analysis of such metabolites. The use of a stable isotope-labeled internal standard, **N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N**, is crucial for correcting for matrix effects and variability during sample preparation and analysis.

Quantitative Data Summary

The performance of the LC-MS/MS method for the quantification of N-(3-Indolylacetyl)glycine is summarized in the tables below. These values represent typical performance characteristics

achievable with a properly optimized system.

Table 1: LC-MS/MS Method Performance Characteristics

Parameter	Typical Value
Linearity (R^2)	>0.99
Limit of Detection (LOD)	0.5 - 5 fmol
Limit of Quantification (LOQ)	1 - 15 fmol
Accuracy (% Recovery)	85-115%
Precision (%RSD)	<15%

Table 2: Mass Spectrometry Parameters for N-(3-Indolylacetyl)glycine and SIL-IS

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
N-(3-Indolylacetyl)glycine	233.1	130.1	15 - 25
N-(3-Indolylacetyl)glycine- 13C2,15N	236.1	130.1	15 - 25

Experimental Protocols

This section provides detailed protocols for sample preparation from plant tissue and plasma, followed by the LC-MS/MS analysis conditions.

Sample Preparation from Plant Tissue

- Sample Collection and Homogenization:
 - Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
- Extraction:
 - To the powdered tissue, add 1 mL of pre-chilled extraction solvent (e.g., 80% acetonitrile in water with 0.1% formic acid).
 - Add the internal standard, **N-(3-Indolylacetyl)glycine-13C2,15N**, to each sample at a known concentration.
 - Vortex vigorously for 1 minute and incubate at 4°C for 30 minutes with gentle shaking.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Carefully transfer the supernatant to a new tube.
- Solid-Phase Extraction (SPE) - Optional (for cleaner samples):
 - Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the supernatant onto the conditioned cartridge.
 - Wash the cartridge with 1 mL of water to remove polar impurities.
 - Elute the analyte and internal standard with 1 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried extract in 100 µL of the initial mobile phase.

Sample Preparation from Plasma/Serum

- Protein Precipitation:
 - To 100 µL of plasma or serum in a microcentrifuge tube, add the internal standard, **N-(3-Indolylacetyl)glycine-13C2,15N**.
 - Add 300 µL of ice-cold acetonitrile.

- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Supernatant Processing:
 - Carefully transfer the supernatant to a new tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

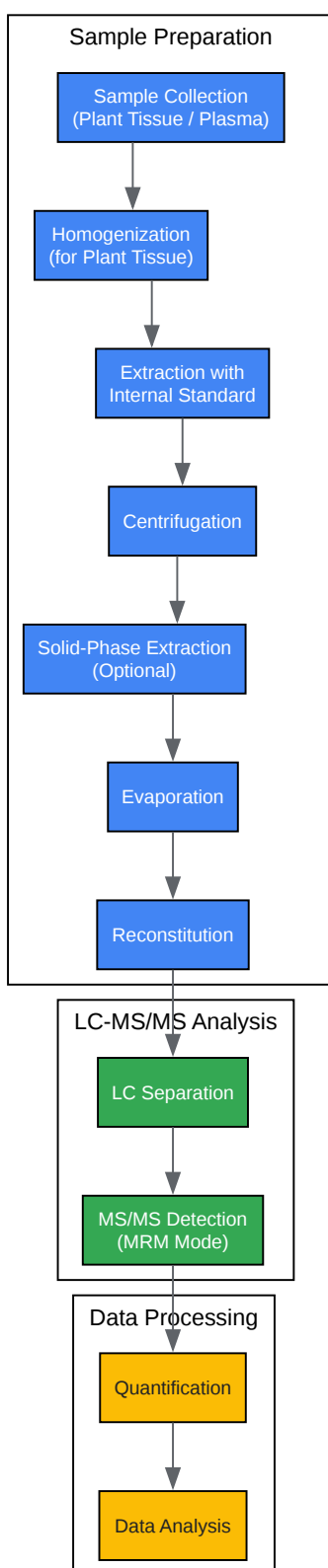
LC-MS/MS Analysis

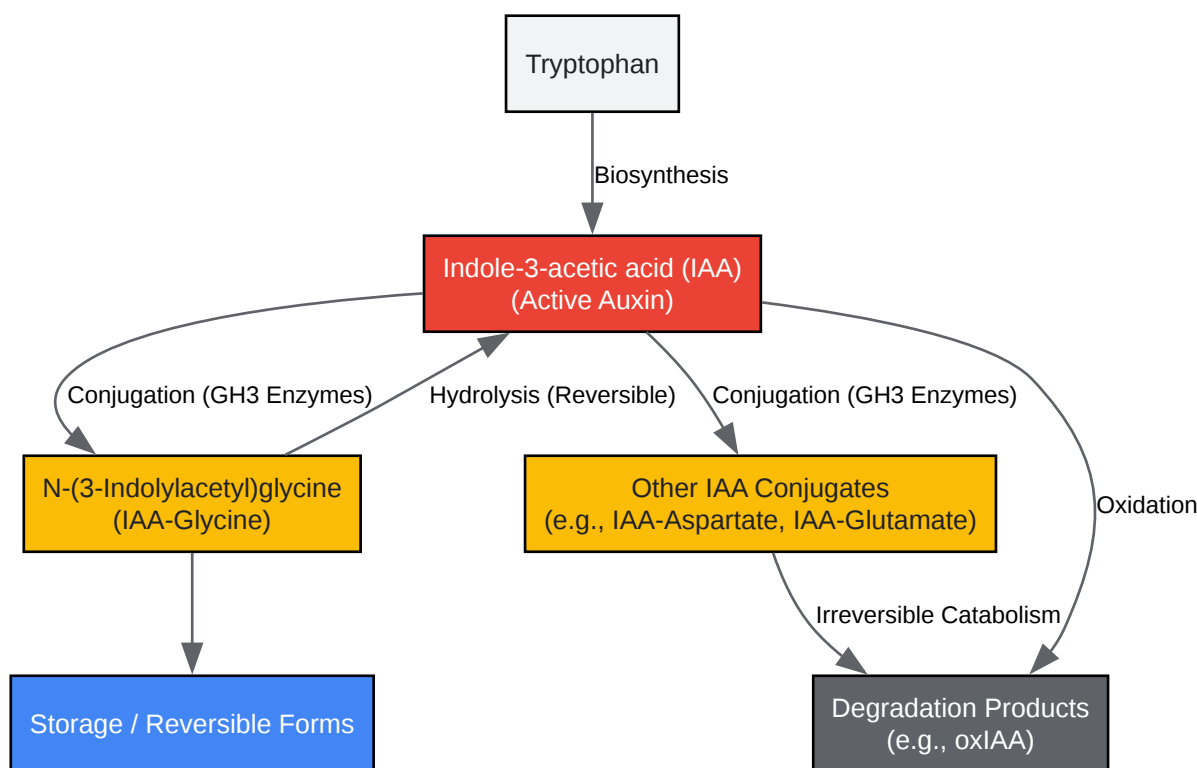
- Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-10 min: 5-95% B
 - 10-12 min: 95% B
 - 12-12.1 min: 95-5% B
 - 12.1-15 min: 5% B

- Ionization Mode: Electrospray ionization in positive mode (ESI+).

Visualizations

Experimental Workflow





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